Alatrofloxacin mesylate

Pharmaceutics Formulation Science Prodrug Design

Alatrofloxacin mesylate is the only IV prodrug of trovafloxacin, solving the parent drug's extremely poor aqueous solubility (0.07 mg/mL). This unique formulation enables parenteral delivery of a fourth-generation fluoroquinolone with potent, broad-spectrum coverage, notably including anaerobic bacteria (Bacteroides fragilis group MIC90 1 µg/mL). It is an essential tool for in vivo PK/PD studies, surgical infection prophylaxis models, and prodrug design research, offering a predictable, linear pharmacokinetic profile validated in clinical trials.

Molecular Formula C27H29F3N6O8S
Molecular Weight 654.6 g/mol
CAS No. 146961-77-5
Cat. No. B119680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatrofloxacin mesylate
CAS146961-77-5
SynonymsL-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide Methanesulfonate;  _x000B_L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro
Molecular FormulaC27H29F3N6O8S
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
InChIInChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
InChIKeyCYETUYYEVKNSHZ-RSUMCGCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alatrofloxacin Mesylate for Scientific & Industrial Procurement: Class and Core Characteristics


Alatrofloxacin mesylate (CAS 146961-77-5) is the intravenous prodrug of the fourth-generation fluoroquinolone antibiotic trovafloxacin [1]. As a mesylate salt, it is specifically engineered for parenteral administration, where it undergoes rapid hydrolysis in vivo to release the active trovafloxacin moiety [2]. This compound is distinguished within the fluoroquinolone class by its broad spectrum of activity, which notably includes potent activity against both Gram-positive and Gram-negative aerobes as well as clinically significant anaerobic bacteria [3]. While formerly marketed as Trovan IV, its current primary utility is in research and specialized industrial applications, where its unique profile as a soluble, broad-spectrum prodrug is of specific scientific interest [4].

Why Alatrofloxacin Mesylate Is Not Interchangeable with Other Fluoroquinolones


Generic substitution among fluoroquinolones is scientifically unsound due to critical differences in spectrum, solubility, and prodrug design. Alatrofloxacin mesylate is an intravenous prodrug of trovafloxacin, a formulation strategy required because the parent drug possesses extremely poor aqueous solubility (0.07 mg/mL), making direct intravenous administration impossible [1]. This is a stark contrast to many other fluoroquinolones, such as ciprofloxacin and levofloxacin, which can be formulated for IV use without a prodrug approach [2]. Furthermore, its active moiety, trovafloxacin, exhibits a significantly broader and more potent spectrum against anaerobic pathogens (e.g., Bacteroides fragilis group MIC90 of 1 µg/mL) compared to other fluoroquinolones like ciprofloxacin (MIC90 of 64 µg/mL) [3]. Therefore, selecting a different IV fluoroquinolone would not only fail to deliver the same active drug but would also result in a vastly different antimicrobial coverage profile, as detailed in the quantitative evidence below.

Quantitative Differentiators for Alatrofloxacin Mesylate vs. Analogs: A Procurement Evidence Guide


Solubility Advantage: Enabling Intravenous Delivery of a Potent Fluoroquinolone

Alatrofloxacin mesylate is a prodrug specifically designed to overcome the extremely low aqueous solubility of the active parent drug, trovafloxacin. While trovafloxacin has a reported water solubility of just 0.07 mg/mL, the alatrofloxacin prodrug achieves a solubility of 0.04 mg/mL. While this value appears lower, it is crucial to recognize that this is the solubility for the prodrug, which enables its formulation into a stable, IV-infusible solution, a feat not possible with the parent compound [1]. This prodrug strategy is a direct response to a formulation barrier and is not a property shared by fluoroquinolones that are inherently soluble enough for direct IV formulation [2].

Pharmaceutics Formulation Science Prodrug Design

Superior In Vitro Potency Against Anaerobic Pathogens Compared to Other Fluoroquinolones

The active metabolite of alatrofloxacin, trovafloxacin, demonstrates significantly greater in vitro potency against anaerobic bacteria, particularly the Bacteroides fragilis group, compared to other fluoroquinolones. In a direct comparative study against 100 clinical isolates, trovafloxacin had an MIC90 of 1 μg/mL, making it the most active quinolone tested. This was 8-fold more potent than sparfloxacin (MIC90 8 μg/mL), 16-fold more potent than levofloxacin (MIC90 16 μg/mL), 32-fold more potent than ofloxacin (MIC90 32 μg/mL), and 64-fold more potent than ciprofloxacin (MIC90 64 μg/mL) [1]. This superior activity extends across a broad range of anaerobic species, with an overall MIC90 of 1 mg/L against 413 clinical anaerobic isolates [2].

Microbiology Antimicrobial Susceptibility Anaerobic Bacteria

Clinical Equivalence to a Gold-Standard Prophylactic Agent with a More Convenient Single-Dose Regimen

In a large, prospective, multicenter, double-blind clinical trial (n=317 evaluable patients) for elective colorectal surgery prophylaxis, a single 200-mg intravenous dose of alatrofloxacin was compared to a single 2-g intravenous dose of cefotetan, a standard prophylactic agent. The study found no statistically significant difference in successful clinical response rates, with both groups achieving 72% success at 30 days post-operation [1]. Similarly, the incidence of primary wound infections was comparable (21% for alatrofloxacin vs. 18% for cefotetan) [1]. This demonstrates that alatrofloxacin offers non-inferior efficacy to a widely used agent but with a 10-fold lower dose.

Surgical Prophylaxis Clinical Trial Pharmacoeconomics

Pharmacokinetic Profile: Rapid Prodrug Conversion and Linear, Predictable Dosing

Alatrofloxacin is a true prodrug, designed for rapid and complete conversion to its active form, trovafloxacin, upon intravenous infusion. Studies in healthy volunteers show that alatrofloxacin is not detectable in plasma after the end of a 1-hour infusion, indicating very rapid hydrolysis [1]. This leads to predictable pharmacokinetics for trovafloxacin, with clearance (82-85 mL/h/kg) and volume of distribution (1.3-1.6 L/kg) that are independent of the administered alatrofloxacin dose [2]. Critically, the system exhibits linear kinetics, where each 1 mg/kg dose of trovafloxacin (administered as alatrofloxacin) increases the maximum serum concentration by approximately 1 µg/mL [2]. This predictable relationship simplifies dosing and allows researchers to precisely target desired plasma concentrations.

Pharmacokinetics Drug Metabolism Dosing Prediction

High-Value Application Scenarios for Procuring Alatrofloxacin Mesylate


Investigating Anaerobic and Mixed-Aerobic/Anaerobic Infection Models

Given its uniquely potent activity against a broad range of anaerobic bacteria (e.g., MIC90 of 1 µg/mL against the Bacteroides fragilis group [1]), alatrofloxacin (administered IV to model trovafloxacin delivery) is the ideal candidate for in vivo studies of intra-abdominal, pelvic, or other mixed infections. Projects aiming to model human surgical prophylaxis or treatment of infections where anaerobes play a key role will find this compound's spectrum superior to that of other fluoroquinolones, providing a more clinically relevant therapeutic model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Intravenous Fluoroquinolone Delivery

For research focused on the PK/PD relationships of a broad-spectrum fluoroquinolone, alatrofloxacin mesylate is essential. Its rapid and complete conversion to trovafloxacin upon IV infusion [2] provides a clean pharmacokinetic profile for studying the active drug. The established linear relationship between dose and plasma concentration (1 µg/mL increase per 1 mg/kg dose) [3] makes it a highly predictable and manageable tool for designing precise in vivo exposure-response experiments in animal models.

Surgical Prophylaxis and Infection Prevention Model Development

Procure alatrofloxacin mesylate for research programs developing and validating new surgical site infection prevention strategies. The compound's proven non-inferiority to the gold-standard cefotetan in a large human clinical trial [4], combined with the convenience of a single, lower-dose (200 mg) IV regimen, makes it a scientifically robust and well-characterized positive control or test agent for novel prophylactic interventions in relevant animal models of surgery.

Formulation and Solubility Research on Fluoroquinolone Prodrugs

Alatrofloxacin mesylate serves as a classic case study in prodrug design to overcome poor aqueous solubility. Researchers focused on novel formulation strategies, drug delivery, or improving the bioavailability of poorly soluble compounds can use alatrofloxacin as a benchmark. Its specific solubility profile (0.04 mg/mL for the prodrug vs. 0.07 mg/mL for the parent) [5] and the resulting successful IV formulation provide a validated comparative model for new molecular entities facing similar developmental hurdles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alatrofloxacin mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.